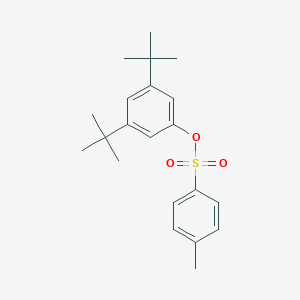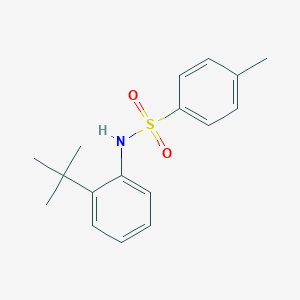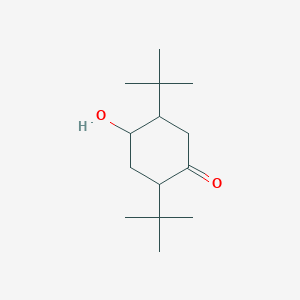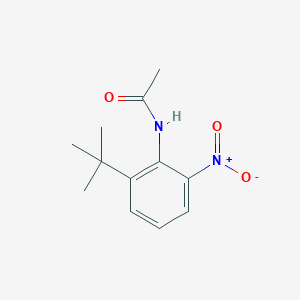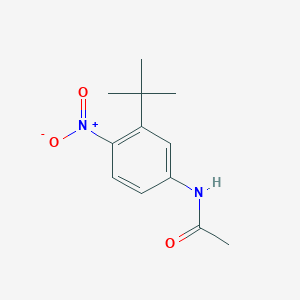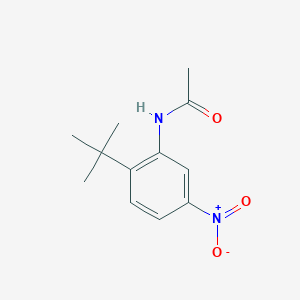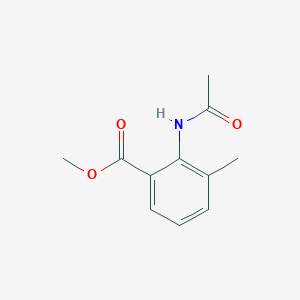
Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester is an organic compound with the molecular formula C11H13NO3. It is also known by other names such as methyl 2-(acetylamino)-3-methylbenzoate. This compound is a derivative of benzoic acid and is characterized by the presence of an acetylamino group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester typically involves the acetylation of 2-amino-3-methylbenzoic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acetylamino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or acetylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, amides, or other substituted derivatives.
Scientific Research Applications
Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(acetylamino)benzoate
- Methyl 2-(acetylamino)-4-methylbenzoate
- Methyl 2-(acetylamino)-5-methylbenzoate
Uniqueness
Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester is unique due to its specific substitution pattern on the benzene ring. The presence of both the acetylamino and methyl ester groups in specific positions imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-acetamido-3-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-5-4-6-9(11(14)15-3)10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDJZVUTVOHJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3,3-dicyano-2-[(1-methyl-1H-imidazol-5-yl)methyl]pentanoate](/img/structure/B373586.png)
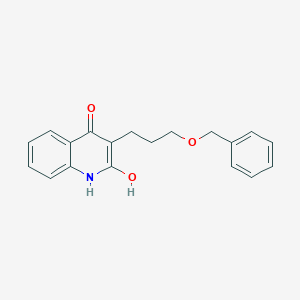
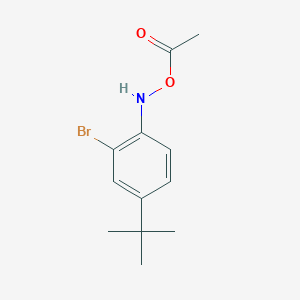
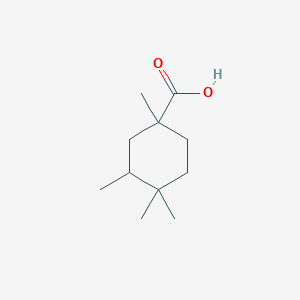
![1-Isopropyl-4-[2-(4-isopropylphenyl)-1-methylpropyl]benzene](/img/structure/B373595.png)
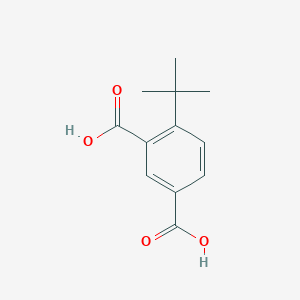
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)-1-methylpropyl]benzene](/img/structure/B373599.png)
![1-Tert-butyl-3-[2-(4-tert-butylphenyl)-1,1,2-trimethylpropyl]benzene](/img/structure/B373600.png)
